Lipophilicity vs. Cyclohexanamine
The 3,3-dimethyl substitution on the cyclohexane ring significantly increases the compound's lipophilicity. The computed LogP for the free base, 3,3-dimethylcyclohexanamine, is 2.61 . This is notably higher than the LogP of 1.35 for the unsubstituted parent compound, cyclohexanamine [1], indicating a greater preference for a non-polar environment. This difference can impact membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Computed LogP = 2.61420 |
| Comparator Or Baseline | Cyclohexanamine: Computed LogP = 1.35 |
| Quantified Difference | Increase of approximately 1.26 log units |
| Conditions | Computational prediction (different models/studies) |
Why This Matters
Higher lipophilicity can enhance a molecule's ability to cross biological membranes, a crucial factor in drug design and pharmacokinetic optimization.
- [1] SpringerMaterials. Cyclohexaneamine (Substance ID: 28288555). Accessed Apr. 23, 2026. View Source
